molecular formula C22H17N3O4S B5586328 9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile CAS No. 4594-55-2

9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

Cat. No.: B5586328
CAS No.: 4594-55-2
M. Wt: 419.5 g/mol
InChI Key: HSYQDFBBIQXQIR-UHFFFAOYSA-N
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Description

9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[45]dec-6-ene-6,10-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, benzopyran, and azaspiro

Preparation Methods

The synthesis of 9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzopyran derivative, followed by the introduction of the azaspiro and dicarbonitrile groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The oxo groups can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzopyran and azaspiro groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxo and benzopyran groups are known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile is unique due to its combination of functional groups and structural complexity. Similar compounds include:

    2-Oxo-2H-chromen-4-yl derivatives: Known for their biological activities.

    Azaspiro compounds: Studied for their potential therapeutic effects.

    Dicarbonitrile compounds: Used in various chemical and industrial applications.

This compound’s uniqueness lies in its ability to combine the properties of these different functional groups, making it a versatile and valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-oxo-9-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c23-10-15-19(27)25-20(16(11-24)22(15)7-3-4-8-22)30-12-17(26)14-9-13-5-1-2-6-18(13)29-21(14)28/h1-2,5-6,9,15H,3-4,7-8,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQDFBBIQXQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC(=O)C3=CC4=CC=CC=C4OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349707
Record name 9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-55-2
Record name 9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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